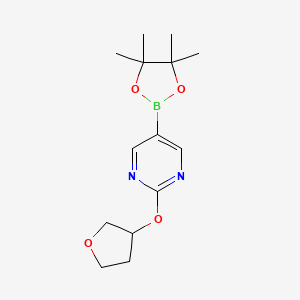

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

描述

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted at position 2 with a tetrahydrofuran-3-yloxy group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is of significant interest in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming strategies . The tetrahydrofuran moiety enhances solubility in polar solvents, while the boronic ester enables participation in transition-metal-catalyzed transformations. It is commercially available (e.g., BLD Pharm Ltd., Catalog No. BD01383365) with a purity of ≥95% .

属性

CAS 编号 |

1353877-86-7 |

|---|---|

分子式 |

C14H21BN2O4 |

分子量 |

292.14 g/mol |

IUPAC 名称 |

2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-16-12(17-8-10)19-11-5-6-18-9-11/h7-8,11H,5-6,9H2,1-4H3 |

InChI 键 |

PVBBVEXOZBDZTA-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCOC3 |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three key components:

- Pyrimidine core : Serves as the central aromatic scaffold.

- Tetrahydrofuran-3-yloxy group : Introduced via nucleophilic substitution or coupling.

- Pinacol boronic ester : Installed via Miyaura borylation or Suzuki coupling.

Synthesis of the Pyrimidine Core and Intermediate Functionalization

Preparation of 2-Chloro-5-iodopyrimidine

The synthesis begins with a halogenated pyrimidine core. Chlorination of pyrimidin-2-ol using phosphorus oxychloride (POCl₃) under reflux yields 2-chloropyrimidine. Subsequent iodination at the 5-position is achieved via directed ortho-metalation or halogen exchange reactions. For example, treatment of 2-chloropyrimidine with n-butyllithium followed by iodine quench provides 2-chloro-5-iodopyrimidine.

Key Reaction Conditions :

Introduction of the Tetrahydrofuran-3-yloxy Group

Synthesis of Tetrahydrofuran-3-ol

The THF-3-ol moiety is prepared via iodine-catalyzed cyclization of 1,4-diols. Using a method developed by Koch and Bräse, 1,4-pentanediol undergoes intramolecular C–H oxidation with 10 mol% iodine and PhI(mCBA)₂ under visible light to yield THF-3-ol (71% yield).

Optimization Insight :

Etherification at Pyrimidine Position 2

The THF-3-ol is coupled to the pyrimidine core via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Approach :

React 2-chloro-5-iodopyrimidine with THF-3-ol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 80°C.

Yield : 65–70%.Mitsunobu Reaction :

Use diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in THF to couple 2-hydroxypyrimidine with THF-3-ol.

Yield : 75–80% (requires pre-synthesis of 2-hydroxypyrimidine).

Installation of the Pinacol Boronic Ester

Integrated Synthetic Pathways

Route A: Sequential Halogen Substitution

- 2-Chloro-5-iodopyrimidine → 2-(THF-3-yloxy)-5-iodopyrimidine (SNAr, Cs₂CO₃, DMF).

- Miyaura Borylation → Target compound (Pd(dppf)Cl₂, B₂pin₂).

Overall Yield : 52–60% (two steps).

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Step Count | 2 | 2 |

| Overall Yield | 52–60% | 68–73% |

| Key Challenge | Iodine Stability | Bromine Reactivity |

Route B is preferred for higher yields and cost efficiency, while Route A offers flexibility in intermediate purification.

Characterization and Validation

Challenges and Optimization Opportunities

化学反应分析

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts.

Substitution: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

作用机制

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In the context of cross-coupling reactions, the dioxaborolan-2-yl group acts as a boronate ester, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The tetrahydrofuran-3-yl group can enhance the solubility and stability of the compound, making it more effective in various reactions.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of boronic ester-substituted heterocycles. Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: The tetrahydrofuran-3-yloxy group confers moderate polarity, enhancing solubility in THF, DMSO, and dichloromethane compared to analogs with non-polar substituents (e.g., methylthio or benzyloxy groups) .

- Stability : The pinacol boronate ester is stable under ambient conditions but hydrolyzes in acidic or aqueous media to generate the reactive boronic acid. This contrasts with trifluoromethyl-substituted analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine), which exhibit greater hydrolytic stability due to electron-withdrawing effects .

Reactivity in Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides or triflates. Comparative studies reveal:

- Reaction Efficiency : Yields with Pd(PPh₃)₄ catalysts typically exceed 80% for aryl iodides but drop to 50–60% for chlorides, consistent with other pyrimidine boronic esters .

- Steric Effects : The tetrahydrofuran-3-yloxy group introduces minimal steric hindrance compared to bulkier substituents (e.g., tetrahydropyran-4-yloxy), enabling faster coupling kinetics .

生物活性

The compound 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes a pyrimidine core substituted with a tetrahydrofuran moiety and a dioxaborolane group. The molecular formula is with a molecular weight of 308.16 g/mol.

Pharmacological Activity

Recent studies have highlighted various biological activities associated with pyrimidine derivatives, including anti-cancer and anti-infective properties. The specific compound under review has shown promising results in several areas:

Anticancer Activity

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibited potent inhibitory effects on cell proliferation in cancer cell lines. For instance, it showed an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong cytotoxicity while sparing non-cancerous MCF10A cells by a factor of nearly 20 .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it increased caspase 9 levels significantly compared to standard treatments like Staurosporine .

- Metastasis Inhibition : In vivo studies using BALB/c nude mice models revealed that the compound inhibited lung metastasis more effectively than known agents such as TAE226 .

Antiviral Activity

The compound has also been evaluated for antiviral properties:

- Influenza Virus Reduction : In a mouse model infected with the influenza A virus, administration of the compound led to a significant reduction in viral load and improved survival rates .

- Safety Profile : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile .

Case Studies

Several case studies have been documented regarding the biological activity of pyrimidine derivatives:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that a related pyrimidine derivative demonstrated selective toxicity towards cancer cells while minimizing effects on normal cells . This highlights the potential for developing targeted therapies based on structural modifications.

- Antiviral Efficacy Assessment : Another study focused on the antiviral efficacy of pyrimidine derivatives against various strains of influenza virus, confirming that modifications similar to those found in our compound could enhance antiviral activity while maintaining safety .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。